molecular formula C10H8ClF3O B13615953 o-Chloro-gamma,gamma,gamma-trifluorobutyrophenone

o-Chloro-gamma,gamma,gamma-trifluorobutyrophenone

Cat. No.: B13615953
M. Wt: 236.62 g/mol
InChI Key: ULOBBEHMEXWEQR-UHFFFAOYSA-N
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Description

o-Chloro-gamma,gamma,gamma-trifluorobutyrophenone: is an organochlorine compound characterized by the presence of a chlorine atom and three fluorine atoms attached to a butyrophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Chloro-gamma,gamma,gamma-trifluorobutyrophenone typically involves the chlorination and fluorination of butyrophenone derivatives. One common method includes the reaction of gamma-chloro butyric ester with trimethylamine in the presence of an alcohol solvent under high-pressure conditions . The reaction is carried out at temperatures ranging from 50-120°C for 5-24 hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: o-Chloro-gamma,gamma,gamma-trifluorobutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: In chemistry, o-Chloro-gamma,gamma,gamma-trifluorobutyrophenone is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and reaction mechanisms.

Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between organochlorine compounds and biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory or anticancer properties.

Industry: Industrially, the compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a catalyst or reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of o-Chloro-gamma,gamma,gamma-trifluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Uniqueness: o-Chloro-gamma,gamma,gamma-trifluorobutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Unlike cyhalothrin and lindane, this compound’s trifluoromethyl group enhances its stability and reactivity, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one

InChI

InChI=1S/C10H8ClF3O/c11-8-4-2-1-3-7(8)9(15)5-6-10(12,13)14/h1-4H,5-6H2

InChI Key

ULOBBEHMEXWEQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC(F)(F)F)Cl

Origin of Product

United States

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